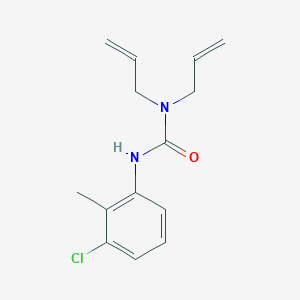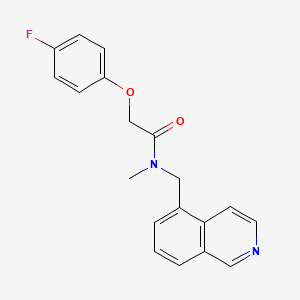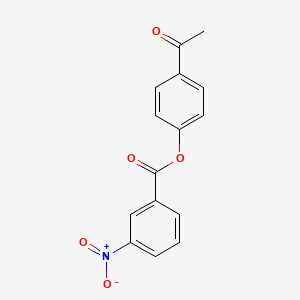![molecular formula C20H24N2O3 B5348954 N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as NS1619, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用机制
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been shown to activate large conductance calcium-activated potassium channels (BK channels) in a concentration-dependent manner. This leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. The activation of BK channels has been shown to have a variety of effects on cellular function, including vasodilation, smooth muscle relaxation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the coronary arteries, cerebral arteries, and renal arteries. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its effects and mechanisms of action. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects in animal models. In addition, its effects can be highly dependent on the tissue and cell type being studied, which can make it difficult to generalize its effects across different systems.
未来方向
There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective BK channel activators. Another area of interest is the investigation of this compound's effects on the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in investigating the potential therapeutic applications of this compound in human diseases, particularly in the areas of cardiovascular disease and neuroprotection.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a variety of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and neuroprotection. While it has some limitations for lab experiments, it remains an important tool for investigating the role of BK channels in cellular function and for developing new therapies for human diseases.
合成方法
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on ion channels, including potassium channels and calcium-activated potassium channels. These effects have been investigated in a variety of tissues, including smooth muscle, cardiac muscle, and neurons.
属性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-13-10-21-20(23)17-6-8-18(9-7-17)22-11-14-24-15-12-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZYQRLJHNMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5348923.png)
![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)


![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)